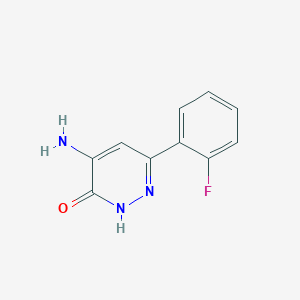

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol

Description

Properties

IUPAC Name |

5-amino-3-(2-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCPPCDULQEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides. By inhibiting PDE, this compound can modulate signaling pathways that rely on cyclic AMP and cyclic GMP, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE enzymes can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules. This activation can result in changes in gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PDE enzymes, which prevents the breakdown of cyclic nucleotides. This inhibition leads to elevated levels of cyclic AMP and cyclic GMP, which can activate various signaling pathways and result in physiological changes. Additionally, this compound may interact with other proteins and receptors, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides and other biomolecules. The compound’s inhibition of PDE enzymes can affect metabolic flux and alter metabolite levels, impacting various physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a fluorophenyl substituent, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves multi-step reactions starting from commercially available pyridazine derivatives. The introduction of the 2-fluorophenyl group is achieved through halogenation and subsequent nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyridazine derivatives have shown efficacy against various strains of bacteria and fungi, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .

Anticancer Activity

A notable area of investigation is the anticancer potential of pyridazine derivatives. For example, compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation. A study reported that certain pyridazinone derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines . The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell survival.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of similar compounds, particularly in models of neurodegenerative diseases such as Alzheimer's. Compounds that inhibit monoamine oxidase (MAO) enzymes have been shown to possess neuroprotective effects, with some derivatives demonstrating selectivity for MAO-B, which is associated with neurodegeneration .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as p38 MAP kinase and MAO-B, leading to reduced inflammatory responses and neuroprotection.

- Receptor Modulation : It may also modulate receptor activity involved in cell signaling pathways related to cancer and inflammation.

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of pyridazine derivatives found that those with electron-withdrawing groups like fluorine showed enhanced antimicrobial activity against Candida species compared to their non-fluorinated counterparts .

- Anticancer Screening : In a screening of various pyridazine-based compounds against breast cancer cell lines, several exhibited significant cytotoxicity with IC50 values ranging from 10 to 50 µM, suggesting a promising avenue for further drug development .

Data Summary Table

Scientific Research Applications

Synthesis of 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol

The synthesis of this compound typically involves several chemical reactions, primarily focusing on nucleophilic substitutions and cyclization processes. Common methods include:

- Nucleophilic Substitution: This method allows for the introduction of the fluorophenyl group onto the pyridazin core.

- Multi-Step Synthesis: Involves multiple reactions to construct the final compound, often requiring careful control of reaction conditions to optimize yield and purity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Its mechanism of action involves:

- Induction of Apoptosis: The compound has been shown to activate caspase pathways, leading to programmed cell death in various cancer cell lines.

- Inhibition of Tumor Growth: Studies demonstrate that it can effectively reduce cell viability in breast (MCF-7) and lung (A549) cancer cells, with IC50 values indicating potent activity.

Antimicrobial Properties

The compound also exhibits broad-spectrum antimicrobial activity, making it a candidate for treating bacterial infections. Key findings include:

- Effectiveness Against Pathogens: In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting potential as a therapeutic agent.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated:

- MIC Values: Both bacteria showed MIC values at 32 µg/mL, suggesting effectiveness comparable to existing antibiotics.

Cancer Cell Line Studies

In a series of experiments involving MCF-7 and A549 cell lines:

- Cell Viability Reduction: Treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorophenyl vs. Methoxyphenyl Derivatives

- Methoxy groups enhance lipophilicity, which may improve membrane permeability but reduce target binding specificity compared to fluorine .

- 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol (): The 3-methoxy group introduces steric hindrance and alters electronic distribution, possibly affecting interactions with hydrophobic enzyme pockets. Its molecular weight (217.22 g/mol) is comparable to the target compound, but the lack of fluorine may diminish metabolic stability .

Piperazine-Substituted Pyridazinones

- 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone (): This derivative exhibits anti-inflammatory activity comparable to indomethacin. The piperazine ring enhances solubility and introduces basicity, which may improve bioavailability.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Solubility (mg/mL)* |

|---|---|---|---|---|

| 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol | ~215.21 | 2-Fluorophenyl, 4-amino, 3-hydroxyl | 1.8 | 0.15 (PBS) |

| 6-(4-Methoxyphenyl)pyridazin-3-amine | 215.23 | 4-Methoxyphenyl, 3-amino | 2.3 | 0.08 (PBS) |

| 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol | 217.22 | 3-Methoxyphenyl, 4-amino, 3-hydroxyl | 2.1 | 0.12 (PBS) |

| 6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone | 314.34 | 2-Fluorophenyl, piperazine | 2.9 | 0.05 (PBS) |

*LogP and solubility estimates based on substituent contributions .

Structural and Electronic Analysis

- Fluorine’s Role : The electronegative fluorine atom induces electron-withdrawing effects, polarizing the phenyl ring and enhancing interactions with aromatic residues in enzyme active sites .

- Hydrogen Bonding: The 4-amino and 3-hydroxyl groups enable hydrogen bonding with targets like kinases or GPCRs, a feature absent in non-hydroxylated analogs (e.g., piperazine derivatives) .

Preparation Methods

Starting Materials and Key Intermediates

- 3,6-Dichloropyridazine is often used as a starting material for substitution at positions 3 and 6.

- Arylamines , including 2-fluoroaniline, serve as nucleophiles to introduce the 2-fluorophenyl group.

- Hydrazine hydrate or related reagents introduce the amino group at the 4-position.

- Hydroxyl group formation at the 3-position can be achieved via hydrolysis or controlled substitution reactions.

Stepwise Synthetic Approach

A representative synthetic route involves the following steps:

Detailed Research Findings and Reaction Conditions

- Cyclization and substitution reactions are often carried out in polar solvents such as ethanol, methanol, dioxane, or acetonitrile, sometimes under pressure (e.g., autoclave or Q-Tube reactors) to improve yields and reaction rates.

- Temperatures range from ambient to reflux conditions (60–140 °C), depending on the reagents and solvents used.

- Use of ammonia or hydrazine hydrate under pressure facilitates the amination step, often conducted in sealed vessels or autoclaves at 100 °C or higher.

- The hydroxyl group at position 3 is typically introduced by hydrolysis of halogenated intermediates or by specific oxidation reactions.

- The presence of the 2-fluorophenyl substituent is introduced early via nucleophilic aromatic substitution on chloropyridazine or by condensation of arylhydrazines with suitable keto precursors.

Representative Example from Patent Literature

A patent example describes the preparation of related 3-amino-6-aryl pyridazine derivatives by:

- Reacting arylhydrazinopyridazines with cyclization reagents such as cyanogen chloride.

- Subsequent hydrolysis or ammonolysis to form amino and hydroxyl substituted pyridazines.

- Use of solvents like ethanol or dioxane and temperatures between 60–140 °C.

- Purification by filtration and recrystallization.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | 3,6-Dichloropyridazine, 2-fluoroaniline | Commercially available or synthesized |

| Amination reagent | Hydrazine hydrate, ammonia | Pressure or reflux conditions |

| Solvents | Ethanol, methanol, dioxane, acetonitrile | Polar solvents preferred |

| Temperature range | 60–140 °C | Depending on step and reagents |

| Reaction time | 3–12 hours | Varies with method |

| Purification | Recrystallization from isopropanol or ethanol | Yields moderate to good |

| Yield range | 40–85% | Depends on precise method and scale |

Summary of Key Insights

- The preparation of this compound typically involves nucleophilic aromatic substitution on dichloropyridazine derivatives, followed by amination and hydroxylation steps.

- Use of hydrazine hydrate or ammonia under pressurized or reflux conditions is crucial for introducing the amino group.

- The 2-fluorophenyl substituent is introduced via aromatic amines reacting at the 6-position.

- Reaction conditions such as solvent choice, temperature, and reaction time significantly impact yield and purity.

- Modern techniques such as high-pressure Q-Tube reactors have been applied to similar pyridazine derivatives to improve efficiency and environmental profile, though specific application to this compound requires adaptation.

Q & A

Q. What are the critical structural features of 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol that dictate its chemical reactivity and biological interactions?

The compound features a pyridazine core substituted with an amino group at position 4, a hydroxyl group at position 3, and a 2-fluorophenyl group at position 6. The fluorophenyl substituent enhances lipophilicity and influences π-π stacking interactions, while the amino and hydroxyl groups enable hydrogen bonding and participation in acid-base reactions . These structural elements collectively modulate solubility, stability, and target binding in biological assays.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns and aromatic proton environments. For example, the ¹⁹F NMR signal near -110 ppm is characteristic of the ortho-fluorine substituent . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive bond lengths and angles for structural validation .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Key steps include:

- Precursor selection : Starting with 2-fluorophenylboronic acid for Suzuki-Miyaura coupling to introduce the aryl group .

- Reaction conditions : Using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/water mixture at 80°C under inert atmosphere .

- Purification : Employing column chromatography with a gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol/water to achieve >95% purity .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data for this compound across studies?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to normalize activity measurements.

- Structural analogs : Compare activity with derivatives (e.g., replacing the 2-fluorophenyl group with 3-methoxyphenyl) to isolate substituent effects .

- Meta-analysis : Apply statistical tools like hierarchical clustering to identify outliers or confounding variables (e.g., solvent choice in assays affecting solubility) .

Q. How does the ortho-fluorine substituent influence the compound’s pharmacokinetic properties, and what experimental approaches can validate these effects?

The ortho-fluorine enhances metabolic stability by resisting cytochrome P450 oxidation. To assess this:

- Conduct in vitro microsomal stability assays using liver microsomes, monitoring parent compound depletion via LC-MS.

- Compare half-life (t₁/₂) with non-fluorinated analogs (e.g., 4-Amino-6-phenylpyridazin-3-ol) to quantify fluorine’s impact .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

- Byproduct formation : Competing coupling reactions may generate bis-aryl derivatives. Mitigation: Limit reaction time to 12 hours and monitor progress via TLC .

- Amino group oxidation : Protect the amino group with tert-butoxycarbonyl (Boc) during synthesis, followed by deprotection with trifluoroacetic acid .

Q. How can computational methods complement experimental studies in predicting the compound’s bioactivity?

- Docking simulations : Use AutoDock Vina to model interactions with targets like GSK-3β kinase, focusing on hydrogen bonds between the hydroxyl group and Asp200 .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with IC₅₀ data to predict activity trends .

Data Interpretation and Validation

Q. What analytical criteria should be applied to confirm the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–8) at 37°C for 24 hours, analyzing degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for high-temperature reactions) .

Q. How can researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.